Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- is a chemical compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts such as amidases from specific bacterial strains. For example, the thermostable and cobalt-dependent amidase from Burkholderia phytofirmans has been shown to efficiently synthesize enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which can then be converted to the desired propanamide .
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The dihydroxy groups contribute to its solubility and ability to form hydrogen bonds, facilitating its interaction with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: This compound has similar structural features but lacks the trifluoromethyl and dihydroxy groups.
3,3,3-Trifluoro-2-(trifluoromethyl)propanamide: Another compound with trifluoromethyl groups but different functional groups.
Eigenschaften
CAS-Nummer |
159754-84-4 |
---|---|
Molekularformel |
C10H10F3NO3 |
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H10F3NO3/c1-6-4-2-3-5-7(6)14-8(15)9(16,17)10(11,12)13/h2-5,16-17H,1H3,(H,14,15) |
InChI-Schlüssel |
WLMLIEUAHQLTML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C(C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.